molecular formula C22H23N5O4S B2615133 7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 688054-82-2

7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2615133
CAS No.: 688054-82-2
M. Wt: 453.52
InChI Key: ZIKBBCZGTZVYOB-UHFFFAOYSA-N
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Description

The compound 7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one is a complex organic molecule with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one typically involves multi-step organic reactionsThe final steps involve the attachment of the piperazine and pyridine groups through nucleophilic substitution reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted analogs of the original compound

Scientific Research Applications

7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one: has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazolinone derivatives and molecules with piperazine and pyridine groups. Examples include:

  • 6,7-dimethoxyquinazolin-4(3H)-one
  • 4-(4-pyridyl)piperazine
  • 2-(4-morpholinyl)-4H-3,1-benzoxazin-4-one

Uniqueness

The uniqueness of 7-{4-oxo-4-[4-(pyridin-2-yl)piperazin-1-yl]butyl}-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

7-[4-oxo-4-(4-pyridin-2-ylpiperazin-1-yl)butyl]-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O4S/c28-20(26-10-8-25(9-11-26)19-4-1-2-6-23-19)5-3-7-27-21(29)15-12-17-18(31-14-30-17)13-16(15)24-22(27)32/h1-2,4,6,12-13H,3,5,7-11,14H2,(H,24,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIKBBCZGTZVYOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=N2)C(=O)CCCN3C(=O)C4=CC5=C(C=C4NC3=S)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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